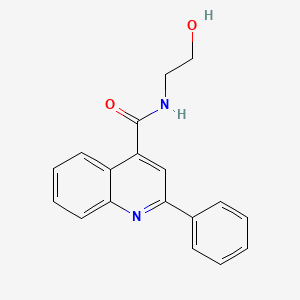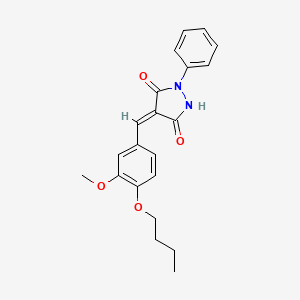![molecular formula C25H27N3O4 B4940649 N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B4940649.png)
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multiple steps, starting with the preparation of the carbazole derivative. The process often includes:
Alkylation: Introduction of an ethyl group to the carbazole ring.
Condensation: Formation of the pyridine-ethanamine linkage through a condensation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine exerts its effects involves interactions with specific molecular targets and pathways. The carbazole moiety can interact with cellular proteins, influencing various biological processes. The pyridine ring may also play a role in binding to enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
9-ethylcarbazol-3-ylamine: Shares the carbazole structure but lacks the pyridine and ethanamine components.
N-methyl-2-pyridin-2-ylethanamine: Contains the pyridine and ethanamine moieties but lacks the carbazole structure.
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to its combination of carbazole, pyridine, and ethanamine structures, which confer distinct chemical and biological properties not found in simpler analogs.
This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propiedades
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3.C2H2O4/c1-3-26-22-10-5-4-9-20(22)21-16-18(11-12-23(21)26)17-25(2)15-13-19-8-6-7-14-24-19;3-1(4)2(5)6/h4-12,14,16H,3,13,15,17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSETSJULSOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN(C)CCC3=CC=CC=N3)C4=CC=CC=C41.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4940579.png)
![N-(3-isoxazolylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4940585.png)
![6-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4940602.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![N-[(FURAN-2-YL)METHYL]-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4940616.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![Azepan-1-yl-[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4940632.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
